REACTION_CXSMILES
|
Br.[C:2]([CH:4]([NH:14][CH2:15][C:16]([NH2:18])=[NH:17])[C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:6]=1[Cl:13])#[N:3].O.[OH-].[Li+]>CO>[NH2:3][C:2]1[C:4]([C:5]2[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([Cl:12])[C:6]=2[Cl:13])=[N:14][CH:15]=[C:16]([NH2:18])[N:17]=1 |f:0.1,2.3.4|
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Name
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2-{[Cyano-(2,3,5-trichlorophenyl)-methyl]-amino}-acetamidine hydrobromide
|
Quantity
|
95.36 g
|
Type
|
reactant
|
Smiles
|
Br.C(#N)C(C1=C(C(=CC(=C1)Cl)Cl)Cl)NCC(=N)N
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
16.11 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
1.9 L
|
Type
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solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being evaporated to dryness in vacuo
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying at 50° C. in vacuo the crude material
|
Type
|
CUSTOM
|
Details
|
was purified by recrystallisation from toluene
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CN=C1C1=C(C(=CC(=C1)Cl)Cl)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |